Ibuprofen lysine, (-)-

Übersicht

Beschreibung

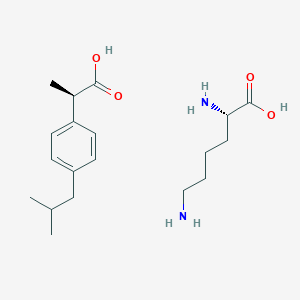

Ibuprofen lysine is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . It was developed in 1960 as a safer alternative to aspirin and was first launched against rheumatoid arthritis in the UK in 1969 and the USA in 1974 . It is administered as a racemic mixture, and the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo .

Synthesis Analysis

Ibuprofen lysinate has been developed to accelerate the absorption of ibuprofen to shorten the time to analgesic efficacy . In a study, four Ibuprofen drug hybrids were designed by modifying free amino groups of 4-aminoantipyrine, sulfamethoxazole, pyrazinamide, and isoniazid .Molecular Structure Analysis

The molecular formula of Ibuprofen lysine is C19H32N2O4 . It interacts with human serum albumin (HSA) via Tyr-411, Arg-410, and Ser-480 in subdomain IIA-IIB and IIIA to form salt bridges and hydrogen bonds .Chemical Reactions Analysis

Ibuprofen lysinate is a potent orally active, selective COX-1 inhibitor with an IC50 value of 13 μM . It inhibits cell proliferation, angiogenesis, and induces cell apoptosis .Physical And Chemical Properties Analysis

Ibuprofen lysine has a molecular weight of 352.475 and a chemical formula of C19H32N2O4 . It has a water solubility of 0.0684 mg/mL and a logP of 3.5 .Wissenschaftliche Forschungsanwendungen

1. Pediatric Medicine

Ibuprofen lysine is extensively studied for its applications in pediatric medicine. Notably, it's used in preterm newborns with patent ductus arteriosus (PDA), a common heart-related birth defect. Intravenous ibuprofen lysine has been shown to be effective in closing the PDA, with minimal effect on renal function, providing a safer alternative to indomethacin due to its better adverse event profile (Aranda & Thomas, 2006). Additionally, ibuprofen lysine is found to be efficient in closing PDA and reducing the need for indomethacin treatment in preterm infants, without significant early side-effects, except for food intolerance (De Carolis et al., 2000).

2. Veterinary Medicine

In veterinary medicine, ibuprofen lysinate has been investigated for its potential to enhance implantation rates in cattle. A study demonstrated that ibuprofen lysinate significantly improved pregnancy rates after embryo transfer in cows, suggesting its utility as an adjunctive treatment in assisted reproduction for cattle (Elli et al., 2001).

3. Pharmacokinetics and Drug Interactions

The interaction of ibuprofen lysine with other medications is also a significant area of research. For instance, the co-administration of ibuprofen-lysine with amikacin in preterm infants showed that ibuprofen-lysine affects the pharmacokinetics of amikacin, suggesting adjustments in the administration schedule of amikacin when given alongside ibuprofen-lysine (Allegaert et al., 2004).

4. Material Science

In material science, ibuprofen lysine is studied for its enantioselective adsorption properties in metal-organic frameworks, offering insights into the efficient separation of bioactive molecules (Bueno-Perez et al., 2014).

5. Antimicrobial Activity

A unique application of ibuprofen lysine is its antimicrobial activity. Research has shown that ibuprofen and ibuprofen lysine exhibit antimicrobial properties, indicating their potential as new antimicrobials (Obad et al., 2015).

6. Drug Delivery Systems

Research on alginate beads loaded with ibuprofen lysine salt explores the optimization of drug delivery systems. This study focuses on the parameters influencing alginate ionotropic gelation and production of alginate beads, demonstrating the potential for modifying the release of ibuprofen lysine in a pH-sensitive manner (Caballero et al., 2014).

Wirkmechanismus

Safety and Hazards

Ibuprofen lysine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause serious eye irritation, respiratory irritation, and it is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Eigenschaften

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHXIUAEPKVVII-APFIOPMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566909 | |

| Record name | L-Lysine--(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ibuprofen lysine, (-)- | |

CAS RN |

157369-85-2 | |

| Record name | L-Lysine, mono[(αR)-α-methyl-4-(2-methylpropyl)benzeneacetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157369-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen lysine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157369852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine--(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUPROFEN LYSINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TQJ0240XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

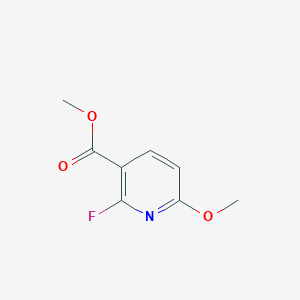

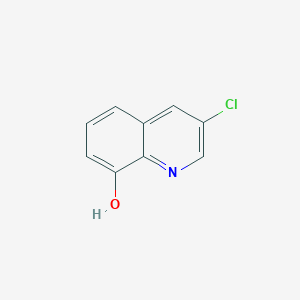

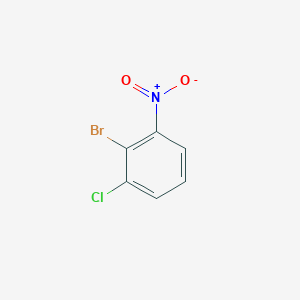

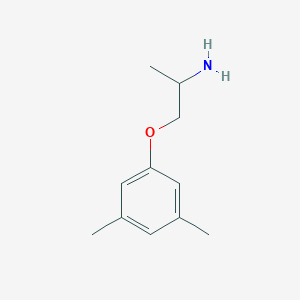

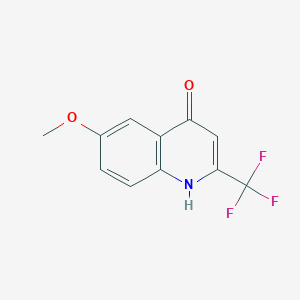

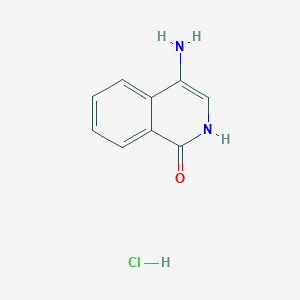

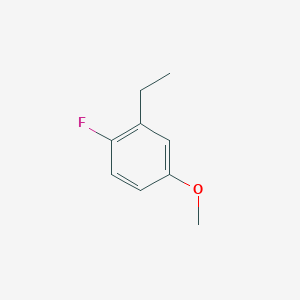

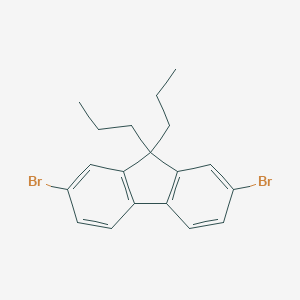

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)

![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)